Denintuzumab mafodotin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

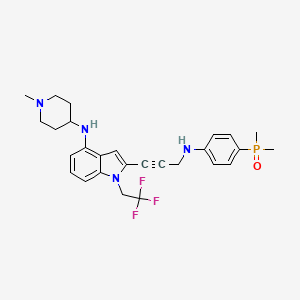

Denintuzumab mafodotin is a humanized monoclonal antibody-drug conjugate designed for the treatment of CD19-positive acute lymphoblastic leukemia and B-cell non-Hodgkin lymphoma . It consists of an anti-CD19 monoclonal antibody linked to the cytotoxic agent monomethyl auristatin F via a maleimidocaproyl linker . This compound targets CD19, a B-cell-specific marker expressed in the majority of B-cell malignancies .

准备方法

Denintuzumab mafodotin is synthesized through a multi-step process involving the conjugation of a humanized anti-CD19 monoclonal antibody with monomethyl auristatin F. The conjugation is facilitated by a maleimidocaproyl linker . The industrial production of this compound involves large-scale bioreactors for the monoclonal antibody production, followed by chemical conjugation with the cytotoxic agent under controlled conditions .

化学反应分析

Denintuzumab mafodotin primarily undergoes internalization and subsequent release of the cytotoxic agent within the target cells . The major reactions involved include:

科学研究应用

Denintuzumab mafodotin has significant applications in scientific research, particularly in the fields of oncology and immunotherapy . It is used in:

Chemistry: Studying the conjugation chemistry and stability of antibody-drug conjugates.

Biology: Investigating the cellular mechanisms of antibody-drug conjugates and their interactions with target cells.

Medicine: Clinical trials for the treatment of CD19-positive acute lymphoblastic leukemia and B-cell non-Hodgkin lymphoma

Industry: Development of targeted cancer therapies and biopharmaceutical production.

作用机制

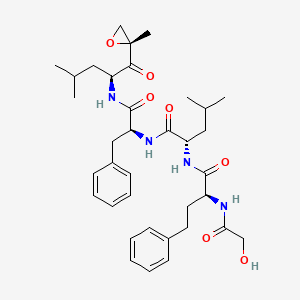

Denintuzumab mafodotin exerts its effects by targeting the CD19 antigen on B-cells . Upon binding to CD19, the compound is internalized, and the cytotoxic agent monomethyl auristatin F is released into the cytoplasm . This agent binds to tubulin, inhibiting microtubule polymerization, which disrupts mitosis and leads to cell death .

相似化合物的比较

Denintuzumab mafodotin is unique due to its specific targeting of CD19 and the use of monomethyl auristatin F as the cytotoxic agent . Similar compounds include:

Brentuximab vedotin: Targets CD30 and uses monomethyl auristatin E as the cytotoxic agent.

Polatuzumab vedotin: Targets CD79b and also uses monomethyl auristatin E.

Loncastuximab tesirine: Targets CD19 but uses a different cytotoxic agent, pyrrolobenzodiazepine.

These compounds share the common feature of being antibody-drug conjugates but differ in their target antigens and cytotoxic agents, highlighting the specificity and versatility of this compound .

属性

| Depatuxizumab is a chimeric monoclonal antibody for EGFR which is linked to monomethyl aurastatin F via a maleimidocaproyl linker (mafodotin). Once delivered to the cancer cell, the mafodotin component is able to bind to tubulin and inhibit the exchange of GDP for GTP necessary for the polymerization of tubulin subunits to form microtubules. The inhibition of microtubule polymerization disrupts mitosis and interferes with vesicle trafficking in the cancer cell. | |

CAS 编号 |

1399672-02-6 |

分子式 |

C52H83N7O13S |

分子量 |

1046.3 g/mol |

IUPAC 名称 |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C52H83N7O13S/c1-12-32(6)45(38(71-10)27-41(61)58-25-19-22-37(58)46(72-11)33(7)47(63)54-36(52(69)70)26-34-20-15-13-16-21-34)57(9)50(66)43(30(2)3)55-48(64)44(31(4)5)56(8)40(60)23-17-14-18-24-59-42(62)28-39(49(59)65)73-29-35(53)51(67)68/h13,15-16,20-21,30-33,35-39,43-46H,12,14,17-19,22-29,53H2,1-11H3,(H,54,63)(H,55,64)(H,67,68)(H,69,70)/t32-,33+,35-,36-,37-,38+,39?,43-,44-,45-,46+/m0/s1 |

InChI 键 |

BXTJCSYMGFJEID-XMTADJHZSA-N |

手性 SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N |

规范 SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

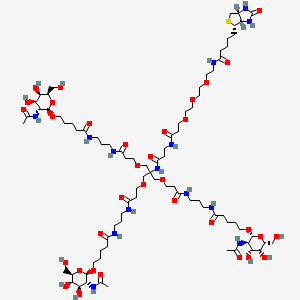

![2-[3-[2-[2-[2-[2-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]ethylamino]ethyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855434.png)

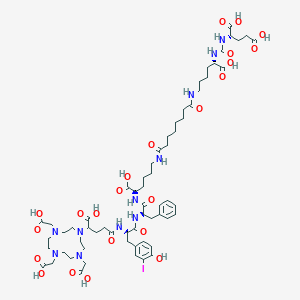

![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide](/img/structure/B10855438.png)

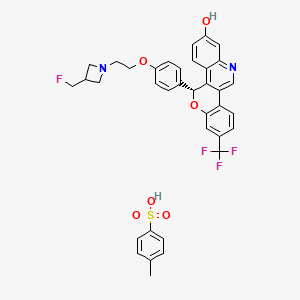

![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B10855460.png)

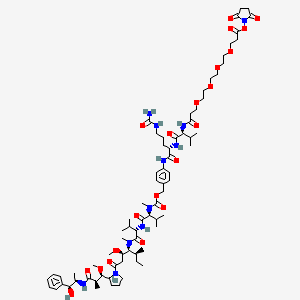

![3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855468.png)

![5-[3-[(2,4-Dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid](/img/structure/B10855490.png)